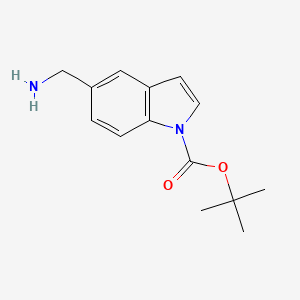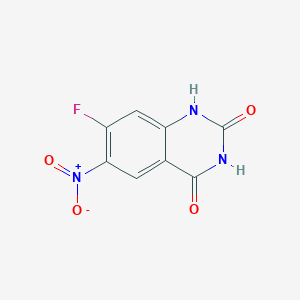
1-(2,4-Dichlorophenyl)butan-2-one
Vue d'ensemble
Description
“1-(2,4-Dichlorophenyl)butan-2-one” is also known as “2’,4’-dichlorovalerophenone” or “1-pentanone, 1-(2,4-dichlorophenyl)-”. It has a molecular formula of C10H10Cl2O and a molecular weight of 217.09 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the Baker-Venkatraman rearrangement on an ester . Another method involves adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds. The molecule has a dichlorophenyl group attached to a butan-2-one group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 217.09 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Anticancer Activities : A study by Asong et al. (2019) reported on analogs of 1-(2,4-Dichlorophenyl)butan-2-one demonstrating anticancer activities. These compounds showed selective toxicity towards cancer cells over normal cells, suggesting potential for development in cancer therapeutics (Asong et al., 2019).
Anti-inflammatory Properties : Research by Goudie et al. (1978) explored analogs of this compound for anti-inflammatory activities. They found that certain compounds with specific side chains exhibited significant anti-inflammatory effects (Goudie et al., 1978).
Crystal Structure Analysis : Kang et al. (2015) analyzed the crystal structure of a related compound, highlighting the importance of understanding molecular geometry in the development of pharmaceuticals and other chemical applications (Kang et al., 2015).
Environmental Science and Solubility Studies : Anitescu and Tavlarides (1999) investigated the solubility of polychlorinated biphenyl congeners, including compounds similar to this compound, in various solvents. This research is crucial for understanding the environmental impact and treatment of such compounds (Anitescu & Tavlarides, 1999).
Spectroscopy and Molecular Interactions : Rondino et al. (2016) conducted studies on molecular complexes involving this compound. Their work using spectroscopic techniques provides insights into molecular interactions that are fundamental to understanding chemical reactivity and properties (Rondino et al., 2016).
Wastewater Treatment : Wang et al. (2015) explored the use of enzymes in the treatment of wastewater containing 2,4-Dichlorophenol, a compound related to this compound. This research is significant in the context of environmental remediation and pollution control (Wang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often key players in various biological pathways, making them valuable targets for therapeutic intervention.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in the target’s function . These changes can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
A synthetic dichloro-substituted aminochalcone, a compound with a similar structure, has been found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
A synthetic dichloro-substituted aminochalcone, a compound with a similar structure, has been found to be effective against trypomastigotes, a form of the parasite trypanosoma cruzi .
Analyse Biochimique
Biochemical Properties
1-(2,4-Dichlorophenyl)butan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s dichlorophenyl group allows it to bind effectively to the active sites of these enzymes, facilitating various biochemical transformations. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions and hydrogen bonding, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. In certain cell types, this compound has been found to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to the formation of stable enzyme-inhibitor complexes, preventing the enzymes from catalyzing their usual reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is a critical factor, as it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as conjugation with glucuronic acid. The interactions of this compound with these enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in particular cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGYWGXHSLPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)

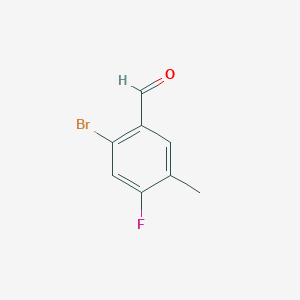

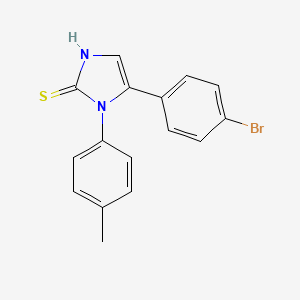
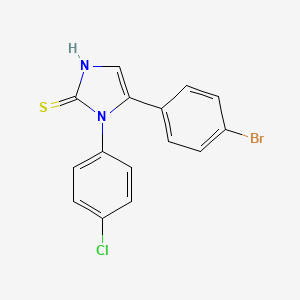
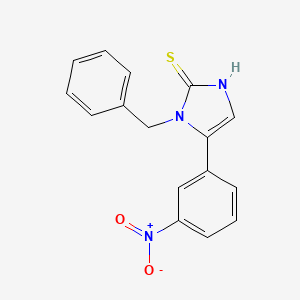

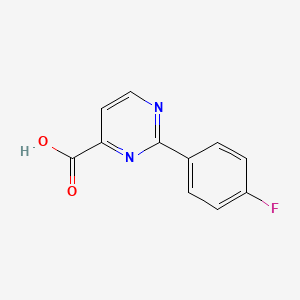
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
